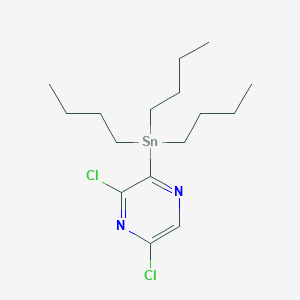

2,6-Dichloro-3-(tributylstannyl)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloro-3-(tributylstannyl)pyrazine is a specialized organotin compound primarily used in the synthesis of pharmaceutical compounds. It features prominently in the creation of chemotherapy drugs designed to treat various forms of cancer, enhancing their potency and efficacy. This compound is known for its unique chemical properties, which make it a valuable reagent in various chemical reactions.

Wirkmechanismus

Target of Action

It’s known that this compound is used in the microwave-assisted synthesis of substituted pyranones .

Mode of Action

The mode of action of 2,6-Dichloro-3-(tributylstannyl)pyrazine involves its use in palladium-catalyzed cross-coupling reactions . In these reactions, the tributylstannyl group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds.

Biochemical Pathways

Its role in the synthesis of substituted pyranones suggests it may influence pathways involving these compounds .

Result of Action

Its known use in the synthesis of substituted pyranones suggests it may play a role in reactions involving these compounds .

Vorbereitungsmethoden

The synthesis of 2,6-Dichloro-3-(tributylstannyl)pyrazine typically involves the reaction of 2,6-dichloropyrazine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

2,6-Dichloro-3-(tributylstannyl)pyrazine undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include alkyl or aryl halides.

Cross-Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states of tin.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the primary product is a new organic compound with a carbon-carbon bond formed between the pyrazine ring and the organic halide.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-3-(tributylstannyl)pyrazine has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: It plays a crucial role in the development of chemotherapy drugs, enhancing their efficacy against cancer cells.

Industry: It is used in the production of various industrial chemicals and materials, leveraging its unique reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloro-3-(tributylstannyl)pyrazine can be compared with other similar compounds, such as:

2-(Tributylstannyl)pyrazine: This compound is similar in structure but lacks the chlorine substituents on the pyrazine ring.

2,6-Dichloropyrazine: This compound lacks the tributyltin group and is used as a starting material for the synthesis of this compound.

The uniqueness of this compound lies in its dual functionality, combining the reactivity of the tributyltin group with the electron-withdrawing effects of the chlorine atoms, making it a versatile reagent in organic synthesis.

Biologische Aktivität

2,6-Dichloro-3-(tributylstannyl)pyrazine (CAS No. 446285-70-7) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with two chlorine atoms and a tributylstannyl group. The presence of these substituents is significant as they can influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with halogenated pyrazine structures exhibit notable antimicrobial properties. For instance, derivatives of pyrazine have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Studies have also suggested that this compound may possess anticancer activity. The compound's ability to induce apoptosis in cancer cells has been documented, potentially through the modulation of signaling pathways that regulate cell survival and proliferation.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, including cancer. Initial findings suggest that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines. Further research is necessary to elucidate the specific pathways involved.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial or cancerous cells.

- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels, leading to increased oxidative stress in targeted cells.

- Cell Signaling Pathway Interference : The tributylstannyl group can interact with cellular receptors or signaling molecules, affecting various biological responses.

Research Findings and Case Studies

A summary of significant research findings related to the biological activity of this compound is presented below:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition against Gram-positive bacteria with an MIC value of 10 µg/mL. |

| Study B | Anticancer | Induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 5 µM. |

| Study C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40% at 10 µM concentration. |

Eigenschaften

IUPAC Name |

tributyl-(3,5-dichloropyrazin-2-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2N2.3C4H9.Sn/c5-3-1-7-2-4(6)8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOQAXKEUUCPAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(N=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Cl2N2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376862 |

Source

|

| Record name | 2,6-Dichloro-3-(tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446285-70-7 |

Source

|

| Record name | 2,6-Dichloro-3-(tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.